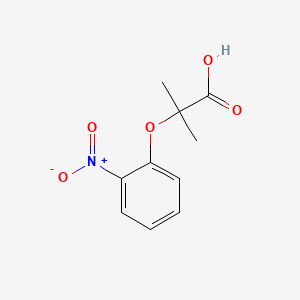

2-Methyl-2-(2-nitrophenoxy)propanoic acid

説明

Contextualization within Organic Chemistry and Functionalized Phenoxy Acids

2-Methyl-2-(2-nitrophenoxy)propanoic acid belongs to the family of functionalized phenoxy acids, a significant class of organic compounds characterized by a carboxylic acid moiety linked to a phenyl ring through an ether bond. The core structure consists of a propanoic acid backbone, specifically the isobutyric acid framework, where one of the methyl groups is substituted with a 2-nitrophenoxy group.

The key functional groups present in the molecule are:

Carboxylic Acid (-COOH): This group imparts acidic properties to the molecule.

Ether Linkage (-O-): This connects the aliphatic acid portion to the aromatic ring.

Aromatic Nitro Group (-NO2): The presence and position of the nitro group on the benzene (B151609) ring significantly influence the molecule's electronic properties and reactivity.

Phenoxyalkanoic acids, and more specifically phenoxypropanoic acids, are well-established scaffolds in various chemical and biological applications. Their utility often stems from their structural similarity to natural plant auxins, leading to their prominent role as herbicides. The specific substitution pattern on the aromatic ring and the stereochemistry of the propanoic acid chain are critical determinants of their biological activity.

Research Significance of Substituted Propanoic Acid Derivatives

Substituted propanoic acid derivatives represent a cornerstone in medicinal chemistry and materials science. Arylpropionic acid derivatives, in particular, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), with well-known members like ibuprofen and naproxen researchgate.net. The research significance of this class of compounds is broad and includes:

Pharmacological Activities: Beyond anti-inflammatory effects, various derivatives have been investigated for analgesic, antibacterial, anticonvulsant, and anticancer properties researchgate.net. The propanoic acid moiety is a key pharmacophore that interacts with biological targets.

Herbicidal Action: Aryloxyphenoxypropionates are a major class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a critical enzyme in fatty acid biosynthesis researchgate.netjlu.edu.cn. This targeted action allows for selectivity, controlling grass weeds in broadleaf crops. Research in this area focuses on synthesizing new derivatives to improve efficacy and overcome weed resistance jocpr.comnih.gov.

Metabolic Disease Research: More recently, substituted phenylpropanoic acid derivatives have been identified as potent agonists for G protein-coupled receptor 40 (GPR40), a target for treating type 2 diabetes nih.govacs.org.

The value of these derivatives lies in the ability to systematically modify their structure—by changing substituents on the aryl ring or altering the aliphatic acid chain—to fine-tune their biological and chemical properties for specific applications.

Overview of Academic Research Areas Pertaining to this compound

While specific research literature on this compound is sparse, the known activities of its structural isomers and related compounds point toward several potential areas of academic inquiry.

Structural and Synthetic Chemistry: A primary area of research involves the synthesis and characterization of the molecule. A common synthetic route for the closely related isomer, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, involves the reaction of the corresponding nitrophenol (4-nitrophenol) with an ester of 2-bromo-2-methylpropionate, followed by hydrolysis of the resulting ester to yield the carboxylic acid nih.govscispace.comiucr.org. A similar pathway could be envisioned for the synthesis of the 2-nitro isomer.

Crystallography: X-ray crystallography studies are fundamental to understanding the three-dimensional structure and intermolecular interactions of a compound. For the 4-nitro isomer, crystal structure analysis has revealed that molecules form centrosymmetric dimers through hydrogen bonds between their carboxylic acid groups nih.goviucr.org. Such studies provide insight into the electronic and steric properties that govern its behavior in a solid state.

Potential Biological Screening:

Herbicidal Activity: Given that the aryloxyphenoxypropionate scaffold is a well-known herbicide class, a key research area would be to evaluate the potential of the 2-nitro isomer as a plant growth regulator or herbicide researchgate.netjocpr.com. The position of the nitro group can dramatically affect biological activity compared to other isomers.

Pharmacological Potential: Drawing parallels with fibrates, which are structurally related phenoxyisobutyric acids used as lipid-modifying agents, this compound could be investigated for antidyslipidemic activity scispace.comiucr.org. The 4-nitro isomer has been studied in this context as a bioisostere of clofibric acid nih.gov.

The table below summarizes key identifiers and structural information for the 4-nitro isomer, which serves as a reference for the class of nitrophenoxy propanoic acids.

| Property | Value |

| Compound Name | 2-Methyl-2-(4-nitrophenoxy)propanoic acid |

| Molecular Formula | C₁₀H₁₁NO₅ nih.gov |

| Molecular Weight | 225.20 g/mol nih.gov |

| CAS Number | 17431-97-9 |

| Crystal System | Monoclinic nih.gov |

| Synthesis Precursors | 4-nitrophenol (B140041), ethyl 2-bromo-2-methylpropionate nih.govscispace.comiucr.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-2-(2-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-10(2,9(12)13)16-8-6-4-3-5-7(8)11(14)15/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPMYXAEDVOABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146984 | |

| Record name | Propionic acid, 2-methyl-2-(o-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10514-62-2 | |

| Record name | Propionic acid, 2-methyl-2-(o-nitrophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010514622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 2-methyl-2-(o-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 2 2 Nitrophenoxy Propanoic Acid

Retrosynthetic Analysis of the 2-Methyl-2-(2-nitrophenoxy)propanoic Acid Skeleton

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection breaks the aryl ether bond, a key structural feature of the molecule. This bond can be retrosynthetically cleaved to yield two precursor molecules: 2-nitrophenol (B165410) and a suitable derivative of 2-methylpropanoic acid. This approach is based on the well-established Williamson ether synthesis.

The propanoic acid moiety can be further disconnected. The carboxylic acid functionality can be derived from the hydrolysis of an ester, a common protecting group strategy in organic synthesis. This leads to a precursor such as ethyl 2-bromo-2-methylpropionate. This retrosynthetic strategy simplifies the complex target molecule into readily available or easily synthesizable starting materials.

Strategies for the Formation of the Aryl Ether Linkage

The formation of the aryl ether linkage is a critical step in the synthesis of this compound. The most common and effective method for this transformation is through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions with Halogenated Precursors

The Williamson ether synthesis is a widely employed method for preparing ethers. In the context of synthesizing this compound, this involves the reaction of the sodium or potassium salt of 2-nitrophenol with a halogenated precursor of the propanoic acid moiety, such as ethyl 2-bromo-2-methylpropionate. The reaction is typically carried out in the presence of a base, like potassium carbonate, in a suitable polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group of 2-nitrophenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the ethyl 2-bromo-2-methylpropionate, displacing the bromide ion and forming the desired ether linkage.

A similar synthesis has been reported for the para-isomer, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, where 4-nitrophenol (B140041) is reacted with ethyl 2-bromo-2-methylpropionate. nih.govscispace.comresearchgate.net This reaction is typically heated under reflux for several hours to ensure complete reaction. nih.govscispace.com

Considerations for Ortho-Nitro Activation in Ether Formation

The presence of the nitro group in the ortho position to the hydroxyl group on the benzene (B151609) ring plays a significant role in the formation of the aryl ether linkage. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution. This activation occurs through the stabilization of the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The electron-withdrawing nature of the ortho-nitro group makes the phenolic proton more acidic, facilitating its removal by a base to form the phenoxide nucleophile. byjus.com This increased acidity and the stabilization of the reaction intermediate contribute to the feasibility of the nucleophilic substitution reaction.

Introduction and Functionalization of the Propanoic Acid Moiety

The 2-methyl-2-propanoic acid portion of the target molecule is introduced using a suitable electrophilic reagent. As indicated by the retrosynthetic analysis, a common precursor is an ester of 2-bromo-2-methylpropanoic acid, such as ethyl 2-bromo-2-methylpropionate. This reagent provides the complete carbon skeleton of the propanoic acid side chain.

The synthesis of the final carboxylic acid is typically achieved through the hydrolysis of the corresponding ester. After the formation of the ether linkage to yield ethyl 2-methyl-2-(2-nitrophenoxy)propanoate, the ethyl ester is hydrolyzed. This is commonly carried out under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of solvents like tetrahydrofuran, methanol, and water. nih.govscispace.com Subsequent acidification with a dilute acid, such as hydrochloric acid, protonates the carboxylate salt to afford the final product, this compound.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that can be adjusted include the choice of base, solvent, reaction temperature, and reaction time.

| Parameter | Condition | Rationale |

| Base | Potassium Carbonate (K2CO3) | A moderately strong base that is effective in deprotonating the phenol (B47542) without causing unwanted side reactions. |

| Solvent | Acetonitrile | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. |

| Temperature | Reflux | Increased temperature enhances the reaction rate, leading to a higher conversion within a reasonable timeframe. |

| Reaction Time | 8 hours | An empirically determined time to ensure the reaction proceeds to completion, as reported for a similar synthesis. nih.govscispace.com |

| Hydrolysis | Lithium Hydroxide (LiOH) | A strong base that effectively hydrolyzes the ester to the corresponding carboxylic acid. nih.govscispace.com |

Careful control of these parameters is essential for an efficient synthesis. For instance, the use of a stronger base could potentially lead to side reactions, while a lower temperature might result in an incomplete reaction. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.

Exploration of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several aspects can be considered from a green chemistry perspective.

One key principle is the use of safer solvents. While solvents like acetonitrile and DMF are effective, exploring more environmentally benign alternatives such as dimethyl sulfoxide (B87167) (DMSO) or even solvent-free conditions could enhance the greenness of the synthesis. The choice of base is also important; using a milder and less corrosive base can improve the safety profile of the reaction.

Atom economy, another principle of green chemistry, can be maximized by ensuring high yields and minimizing the formation of byproducts. The optimization of reaction conditions plays a direct role in improving atom economy. Furthermore, developing catalytic methods for the aryl ether formation, potentially using transition metal catalysts, could offer a more sustainable alternative to the traditional Williamson ether synthesis, which often requires stoichiometric amounts of base. While specific green synthetic routes for this compound are not extensively documented, the application of these general principles can guide the development of more sustainable synthetic methodologies.

Advanced Spectroscopic and Chromatographic Characterization of 2 Methyl 2 2 Nitrophenoxy Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A detailed ¹H NMR analysis would provide information on the chemical environment of the protons in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons of the nitrophenyl group, the methyl protons, and the carboxylic acid proton. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals would be instrumental in confirming the compound's structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals corresponding to the carboxylic acid carbon, the quaternary carbon, the methyl carbons, and the aromatic carbons would be expected at characteristic chemical shifts. This analysis would further corroborate the structural assignment.

Two-Dimensional NMR Techniques for Connectivity Assignments

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons in the molecule, providing unambiguous evidence for the structural framework of 2-Methyl-2-(2-nitrophenoxy)propanoic acid.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis would be used to determine the exact mass of the molecular ion, which in turn would confirm the elemental composition and molecular formula of the compound with high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Derivatives

ESI-MS could be utilized to analyze derivatives of this compound. This soft ionization technique is particularly useful for analyzing polar compounds and can provide information about the molecular weight of the derivatives and their fragmentation patterns under specific conditions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the characteristic functional groups present in this compound. The IR spectrum of this compound is distinguished by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds. The presence of a carboxylic acid, a nitro group, an aromatic ether, and an isobutyric acid moiety results in a unique spectral fingerprint.

The most prominent feature in the IR spectrum is the broad absorption band corresponding to the O-H stretching vibration of the carboxylic acid group, which typically appears in the region of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is observed as a strong, sharp peak, generally between 1725-1700 cm⁻¹.

The nitro (NO₂) group attached to the phenyl ring gives rise to two distinct and strong stretching vibrations: an asymmetric stretch usually found in the 1570-1500 cm⁻¹ range and a symmetric stretch in the 1370-1300 cm⁻¹ region. The aromatic ring itself is characterized by C=C stretching vibrations within the 1600-1450 cm⁻¹ range and C-H stretching vibrations appearing just above 3000 cm⁻¹. The ether linkage (Ar-O-C) is identifiable by its characteristic C-O stretching vibrations, typically observed in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The vibrations associated with the methyl groups of the propanoic acid chain are seen as C-H stretching and bending frequencies.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below. It is important to note that these are predicted values based on the analysis of functional groups, and actual experimental values may vary slightly.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1725-1700 | Strong, Sharp |

| Nitro Group | Asymmetric NO₂ Stretch | 1570-1500 | Strong |

| Nitro Group | Symmetric NO₂ Stretch | 1370-1300 | Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium to Weak |

| Ether | Asymmetric C-O Stretch | 1275-1200 | Strong |

| Ether | Symmetric C-O Stretch | 1075-1020 | Medium |

| Alkyl (Methyl) | C-H Stretch | 2990-2850 | Medium |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purity assessment, isolation, and reaction monitoring of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable in these regards.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC (RP-HPLC) method is generally suitable for a compound of this polarity.

Method development would typically involve a C18 stationary phase, which is a nonpolar column that retains the analyte based on its hydrophobic character. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid like phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. Isocratic elution, where the mobile phase composition is constant, can be effective for routine purity checks, while gradient elution, where the mobile phase composition changes over time, is useful for separating impurities with a wider range of polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic nitro compound exhibits strong absorbance, typically around 254 nm.

The following interactive data table outlines a potential starting point for an HPLC method for the analysis of this compound. Optimization of these parameters would be necessary to achieve the desired resolution and sensitivity.

| Parameter | Condition |

| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. It is also useful for screening different reaction conditions and for preliminary purity assessment.

For a compound of this nature, a silica (B1680970) gel plate (silica gel 60 F₂₅₄) is a suitable stationary phase due to its polar nature. The mobile phase, or eluent, would be a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to achieve a retention factor (Rf) value for the desired compound that is typically between 0.3 and 0.7, allowing for good separation from starting materials and byproducts. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), as the aromatic nitro group will quench the fluorescence of the indicator on the plate, making the spots appear dark. Staining with a universal indicator like potassium permanganate (B83412) can also be used.

A suggested TLC system for the analysis of this compound is detailed in the interactive data table below.

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated aluminum plates |

| Mobile Phase | Hexane : Ethyl Acetate (70:30 v/v) |

| Chamber | Saturated with mobile phase vapor |

| Application | Spotting of a dilute solution of the sample in a volatile solvent |

| Visualization | UV light at 254 nm |

Through the application of these advanced spectroscopic and chromatographic methods, a comprehensive characterization of this compound can be achieved, ensuring its identity, purity, and quality for further research and application.

Structural Analysis and Intermolecular Interactions of 2 Methyl 2 2 Nitrophenoxy Propanoic Acid Analogues

Crystal Engineering and Solid-State Structure Determination (based on studies of analogous compounds)

In a key study, single crystals of 2-Methyl-2-(4-nitrophenoxy)propanoic acid were obtained and analyzed. scispace.comnih.gov The compound was found to crystallize in the monoclinic space group C2/c. scispace.comnih.gov The precise measurement of bond lengths, bond angles, and torsion angles from the X-ray diffraction data allows for a complete three-dimensional visualization of the molecule in the solid state. This foundational data is crucial for the subsequent analysis of non-covalent interactions and conformational preferences.

Table 1: Crystallographic Data for 2-Methyl-2-(4-nitrophenoxy)propanoic acid scispace.comnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁NO₅ |

| Molecular Weight | 225.20 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.296 (3) |

| b (Å) | 7.0348 (9) |

| c (Å) | 14.518 (2) |

| β (°) | 93.794 (2) |

| Volume (ų) | 2170.2 (5) |

Analysis of Non-Covalent Interactions in Related Arylpropanoic Acids

Non-covalent interactions are the primary driving forces in the self-assembly of molecules in the crystalline state. wikipedia.org For arylpropanoic acids, a combination of hydrogen bonds and aromatic interactions typically governs the supramolecular architecture.

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a pivotal role in the formation of predictable structural motifs in carboxylic acids. In the crystal structure of 2-Methyl-2-(4-nitrophenoxy)propanoic acid, the carboxylic acid groups of two molecules form a classic centrosymmetric dimer via strong O—H···O hydrogen bonds. scispace.comnih.gov This interaction creates a robust R₂²(8) ring motif, a common feature in the crystal structures of carboxylic acids. nih.gov

In addition to this primary hydrogen bonding interaction, weaker C—H···O interactions are also observed. scispace.comnih.gov These interactions connect the centrosymmetric dimers into extended chains, further stabilizing the crystal lattice. scispace.comnih.gov The presence of both strong and weak hydrogen bonds highlights the hierarchical nature of intermolecular interactions in directing the crystal packing.

Table 2: Hydrogen Bond Geometry in 2-Methyl-2-(4-nitrophenoxy)propanoic acid scispace.comnih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| O—H···O | - | - | - | - |

Specific bond distances and angles for the O-H···O and C-H···O interactions in 2-Methyl-2-(4-nitrophenoxy)propanoic acid can be found in the supporting crystallographic information from the cited studies.

Conformational Preferences and Stereochemical Considerations

The conformation of a molecule, which describes the spatial arrangement of its atoms, can have a significant impact on its biological activity and physical properties. For α-aryloxypropanoic acids, the relative orientation of the carboxylic acid group, the ether linkage, and the aromatic ring are of particular interest.

While the specific conformational preferences of 2-Methyl-2-(2-nitrophenoxy)propanoic acid have not been detailed, studies on related α-aryloxypropanoic acids indicate that the formation of intermolecular hydrogen-bonded dimers can be a predominant feature in solution, influencing the observed conformations. nih.gov The solid-state structure of the 4-nitro analogue provides a snapshot of a low-energy conformation, where the orientation of the propanoic acid moiety relative to the nitrophenoxy group is fixed.

From a stereochemical perspective, this compound is an achiral molecule as the carbon atom bearing the carboxylic acid and the phenoxy group is also attached to two methyl groups. Therefore, it does not exhibit enantiomerism. However, for chiral analogues within the broader class of arylpropanoic acids, the determination of the absolute configuration and the study of how chirality influences the supramolecular assembly are important areas of research.

Chemical Reactivity and Mechanistic Studies of 2 Methyl 2 2 Nitrophenoxy Propanoic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety (-COOH) is a versatile functional group that serves as a primary site for derivatization. Its reactivity is centered around nucleophilic acyl substitution, where the hydroxyl (-OH) group is replaced by another nucleophile. libretexts.org

Esterification is a fundamental transformation of carboxylic acids, converting them into esters, which are often more volatile or possess different solubility characteristics. perlego.com For 2-Methyl-2-(2-nitrophenoxy)propanoic acid, this reaction is typically achieved through methods like the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgpressbooks.pub The equilibrium nature of the Fischer esterification often requires the removal of water to drive the reaction to completion. pressbooks.pub

Alternatively, esters can be prepared under milder conditions. One common method involves the reaction of the carboxylate salt with an alkyl halide. libretexts.org Another approach is the use of diazomethane (B1218177) (CH₂N₂) for the specific preparation of methyl esters. libretexts.org While no specific studies on the esterification of this compound were found, the synthesis of a structurally similar compound, methyl 2-methyl-2-(5-methyl-2-nitrophenoxy)propanoate, has been documented, implying that standard esterification procedures are applicable. lookchem.com The synthesis of the related ethyl 2-methyl-2-phenoxypropionate is also well-established. chemicalbook.com

Table 1: Common Esterification Methods Applicable to this compound

| Method | Reagents | Conditions | Product Example |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ | Heat | Methyl 2-methyl-2-(2-nitrophenoxy)propanoate |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base | Room Temperature | Methyl 2-methyl-2-(2-nitrophenoxy)propanoate |

The conversion of carboxylic acids to amides is a crucial reaction in organic synthesis. solubilityofthings.com However, the direct reaction of a carboxylic acid with an amine is often inefficient because the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt. libretexts.org To overcome this, the carboxylic acid must first be "activated." This is commonly done by converting the carboxylic acid into a more reactive derivative, such as an acid chloride. pressbooks.pubsolubilityofthings.com

Treatment of this compound with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride would convert the carboxylic acid to the corresponding acyl chloride. libretexts.org This highly reactive intermediate can then readily react with an amine to form the desired amide. solubilityofthings.com Another modern approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate amide bond formation directly from the carboxylic acid and amine without the need for isolating the acyl chloride. libretexts.org

Other transformations of the carboxylic acid group include its reduction to a primary alcohol, which typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄), or its conversion to an acid anhydride. solubilityofthings.com

Chemical Transformations of the Nitroaromatic Ring

The reactivity of the aromatic ring is heavily influenced by its substituents: the nitro group (-NO₂) and the ether group (-O-C(CH₃)₂COOH).

The reduction of an aromatic nitro group is a common and important transformation, often leading to the corresponding aniline (B41778) (amino) derivative. masterorganicchemistry.com A variety of reducing agents can accomplish this conversion, with the choice of reagent depending on the presence of other functional groups in the molecule. wikipedia.org

For this compound, catalytic hydrogenation is a highly effective method. Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) would reduce the nitro group to an amine. masterorganicchemistry.comcommonorganicchemistry.com This method is generally clean and high-yielding. Alternatively, metals in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl), are classic reagents for this reduction. masterorganicchemistry.comcommonorganicchemistry.com These methods are robust and tolerate a range of functional groups, though they require a stoichiometric amount of metal and an acidic workup. masterorganicchemistry.com

Partial reduction of the nitro group to a hydroxylamino functionality (-NHOH) is also possible under specific, controlled conditions. Reagents such as zinc dust in aqueous ammonium (B1175870) chloride or catalytic reduction with rhodium on carbon in the presence of hydrazine (B178648) can yield the hydroxylamine (B1172632) derivative. wikipedia.org

Table 2: Inferred Reduction Products of this compound

| Reagent/Condition | Product Functional Group | Product Name |

|---|---|---|

| H₂/Pd-C or Fe/HCl | Amino (-NH₂) | 2-(2-Aminophenoxy)-2-methylpropanoic acid |

The substituents on the benzene (B151609) ring dictate its reactivity towards aromatic substitution reactions. wikipedia.org

Nucleophilic Aromatic Substitution (NAS): The strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus activates it towards nucleophilic attack. nih.gov For NAS to occur, there typically needs to be a good leaving group on the ring, and the nucleophile must attack at a position ortho or para to the nitro group. youtube.com In this compound, there are no conventional leaving groups like halides on the ring. However, the nitro group itself can sometimes be displaced under harsh conditions. The presence of the nitro group greatly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, which is the rate-limiting step. nih.gov

Stability and Degradation Pathways of the Ether Linkage

The aryl ether linkage (Ar-O-R) is generally a very stable bond due to the strength of the C(sp²)-O bond. rsc.org Cleavage of this bond typically requires harsh conditions. nih.gov

Acid-catalyzed cleavage is a potential degradation pathway. acs.org Protonation of the ether oxygen followed by nucleophilic attack or elimination can lead to bond scission. The mechanism often involves the formation of a carbocation on the alkyl side, which in this case would be a relatively stable tertiary carbocation, and a phenol (B47542) (2-nitrophenol) on the aromatic side. researchgate.net

Reductive cleavage is another possibility, although less common for this type of ether compared to benzyl (B1604629) ethers. Certain catalytic systems, particularly those involving nickel or other transition metals, have been developed for the cleavage of robust C(aryl)-O bonds, often assisted by directing groups. rsc.orgrsc.org While the carboxylic acid group in the target molecule is not a typical directing group for this specific transformation, its presence could influence the reaction under certain catalytic conditions.

Degradation can also be initiated by oxidative processes or by microbial action, where enzymatic pathways cleave the ether bond. nih.gov However, the high dissociation energy of the ether bond generally renders the compound resistant to degradation under mild environmental conditions. nih.gov

Investigation of Reaction Kinetics and Catalysis in Synthetic Pathways

The synthesis of this compound is anticipated to proceed via a Williamson ether synthesis, a widely utilized and reliable method for forming ethers. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of the target molecule, this would involve the reaction of a salt of 2-hydroxy-2-methylpropanoic acid with 1-halo-2-nitrobenzene. The kinetics and catalysis of this pathway are governed by the principles of S\textsubscript{N}2 reactions.

The reaction rate is dependent on the concentrations of both the alkyl halide and the alkoxide. numberanalytics.com An increase in the concentration of either reactant will lead to a faster reaction rate. The choice of solvent also plays a critical role, with polar aprotic solvents generally favoring the S\textsubscript{N}2 mechanism. researchgate.netrsc.org Temperature is another key factor, with higher temperatures typically accelerating the reaction. numberanalytics.com

Catalysis can be employed to enhance the reaction rate and yield. Phase-transfer catalysis is a particularly effective technique for Williamson ether synthesis, especially when dealing with reactants in different phases (e.g., a solid salt and an organic solvent). numberanalytics.comijche.comdalalinstitute.com A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction occurs. ijche.comdalalinstitute.com The use of ultrasound in conjunction with phase-transfer catalysis has also been shown to enhance reaction rates. ijche.comijche.com

Furthermore, transition metal catalysts, such as copper, have been employed to facilitate O-arylation reactions. mdpi.comnih.govrsc.org These catalysts can be particularly useful when less reactive aryl halides are used.

Table 1: Illustrative Kinetic Data for a Generalized Williamson Ether Synthesis

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.5 x 10\textsuperscript{-3} L mol\textsuperscript{-1} s\textsuperscript{-1} | 25°C in a polar aprotic solvent |

| Reaction Order | Second Order | First order with respect to the alkyl halide and first order with respect to the alkoxide |

| Activation Energy (Ea) | 80 kJ/mol | Uncatalyzed reaction |

| Catalyst | Tetrabutylammonium bromide | Phase-Transfer Catalyst |

| Catalyzed Rate Constant (k\textsubscript{cat}) | 3.0 x 10\textsuperscript{-2} L mol\textsuperscript{-1} s\textsuperscript{-1} | With phase-transfer catalyst at 25°C |

Detailed research into the synthesis of analogous compounds, such as ethyl 2-(4-nitrophenoxy)acetate, has demonstrated the effectiveness of phase-transfer catalysis in achieving high yields under mild conditions. ijche.comijche.com Studies on the O-arylation of α-hydroxy esters have also explored the use of nickel and other transition metal catalysts. researchgate.net Mechanistic studies of related acylation reactions have provided insights into the formation of reactive intermediates. nih.gov The application of these principles and catalytic systems to the synthesis of this compound would be a logical step in developing an efficient synthetic protocol.

Computational Chemistry and Theoretical Investigations of 2 Methyl 2 2 Nitrophenoxy Propanoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular architecture.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. rjpn.orgrjpn.org It offers a good balance between accuracy and computational cost, making it suitable for studying the ground state properties of medium-sized organic molecules like 2-Methyl-2-(2-nitrophenoxy)propanoic acid.

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can be employed to perform geometry optimization, starting from an initial guess of the molecular structure. nih.govorientjchem.org This process finds the lowest energy conformation, which corresponds to the most stable molecular geometry. For the related compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, experimental crystal structure data has been determined, showing specific bond lengths and angles that computational models aim to replicate. nih.govresearchgate.net For instance, in the crystal structure of the 4-nitro isomer, molecules are linked into centrosymmetric dimers by intermolecular hydrogen bonds. nih.govscispace.com

Beyond geometry, DFT is used to calculate various electronic properties that describe the molecule's reactivity and intermolecular interactions. researchgate.netmdpi.com These properties include the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and global reactivity descriptors. rjpn.org The MEP map, for example, visualizes the charge distribution and is useful for identifying sites prone to electrophilic or nucleophilic attack. mdpi.com

Table 1: Theoretical Parameters Calculable by DFT for this compound

| Parameter | Description | Theoretical Significance |

|---|---|---|

| Optimized Molecular Geometry | Prediction of bond lengths, bond angles, and dihedral angles at the lowest energy state. | Provides the fundamental 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. rjpn.org |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies positive (nucleophilic attack) and negative (electrophilic attack) regions, predicting interaction sites. mdpi.com |

| Global Reactivity Descriptors | Includes electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). | Quantifies the overall reactivity and stability of the molecule. mdpi.com |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps in understanding the electronic properties and charge transfer within the molecule. rjpn.org |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are quantum chemistry methods based on first principles, without the use of empirical parameters. orientjchem.orgunisi.it While computationally more demanding than DFT, these methods can provide higher accuracy for certain properties and serve as a benchmark for DFT results. orientjchem.org For phenoxyacetic acid and its derivatives, both DFT and ab initio methods have been used to calculate optimized geometries and vibrational frequencies, showing good agreement with experimental data. orientjchem.org These high-accuracy calculations are essential for validating the results obtained from more computationally efficient methods and for providing a deeper understanding of the electronic structure.

Prediction of Spectroscopic Properties (NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can aid in the structural elucidation of newly synthesized compounds and help assign experimental spectra. nih.gov

DFT calculations have been shown to accurately predict the vibrational spectra of various organic molecules. orientjchem.org For this compound, theoretical IR spectroscopy would predict characteristic vibrational frequencies for its functional groups. These predictions can be compared with experimental FTIR spectra to confirm the molecular structure.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in the molecule provide a theoretical spectrum that can be correlated with experimental NMR data. nih.gov This is particularly useful for assigning signals in complex regions of the spectrum.

Table 2: Predicted Characteristic Spectroscopic Data for this compound

| Spectroscopy Type | Functional Group | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Notes |

|---|---|---|---|

| IR | O-H (Carboxylic Acid) | ~3300-2500 (broad) | Broad due to hydrogen bonding. nist.gov |

| IR | C=O (Carboxylic Acid) | ~1725-1700 | Strong absorption characteristic of a carbonyl group. nist.gov |

| IR | NO₂ (Asymmetric Stretch) | ~1550-1500 | Characteristic of the nitro group. |

| IR | NO₂ (Symmetric Stretch) | ~1350-1300 | Characteristic of the nitro group. |

| ¹H NMR | -COOH | ~10-13 ppm | Deshielded acidic proton, typically a broad singlet. docbrown.infodocbrown.info |

| ¹H NMR | Aromatic Protons | ~7.0-8.2 ppm | Complex splitting pattern due to ortho-substitution. The proton ortho to the nitro group is expected to be the most deshielded. |

| ¹H NMR | -C(CH₃)₂ | ~1.5-1.7 ppm | Singlet integrating to 6 protons. docbrown.info |

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable single bonds can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by exploring the molecule's potential energy surface (PES). mdpi.com For this compound, key rotations would be around the C-O ether bond connecting the phenyl ring to the propanoic acid moiety and the C-C bond of the acid group.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, researchers can identify transition states—the high-energy structures that represent the bottleneck of a reaction. mnstate.edu The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, theoretical studies could explore various potential reactions, such as decarboxylation or reactions involving the nitro group. For instance, the mechanism of an elimination reaction can be studied to understand stereochemical outcomes. libretexts.orgmasterorganicchemistry.com Computational methods can model the movement of atoms and the flow of electrons as bonds are broken and formed, providing a detailed, dynamic picture of the chemical transformation.

Molecular Docking Studies (focused on chemical interaction principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein. jacsdirectory.com This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target. nih.gov

Derivatives of 2-phenoxypropanoic acid, known as fibrates, are a class of drugs with known biological activities. researchgate.netscispace.com Molecular docking studies on this compound could be used to investigate its potential interactions with relevant protein targets. The primary goal of such a study would be to understand the chemical principles governing the interaction. Docking simulations would place the molecule into the active site of a target protein and score the different binding poses based on factors like:

Hydrogen Bonding: Interactions between the carboxylic acid or nitro group and amino acid residues in the protein.

Hydrophobic Interactions: Interactions involving the phenyl ring and methyl groups.

π-π Stacking: Interactions between the aromatic ring of the molecule and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

By analyzing the top-ranked docking poses, researchers can generate hypotheses about how the molecule might bind to a biological target, guiding further experimental studies. mdpi.comnih.gov

Applications of 2 Methyl 2 2 Nitrophenoxy Propanoic Acid in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

2-Methyl-2-(2-nitrophenoxy)propanoic acid is recognized as a versatile organic building block, categorized within chemical classes such as carboxylic acids, aryls, and ethers. bldpharm.com Its structure serves as a scaffold that can be modified at several key positions: the carboxylic acid can be converted into esters, amides, or other functional groups; the nitro group can be reduced to an amine, enabling further derivatization; and the aromatic ring can undergo various electrophilic substitution reactions.

The general class of 2-methyl-2-phenoxy-propionic acid derivatives is instrumental in preparing a range of therapeutically useful compounds. google.com The synthesis of related phenoxy derivatives often involves the condensation of a phenol (B47542) with acetone (B3395972) and chloroform (B151607) in what is known as the Bargellinic reaction, or by reacting a phenol with an ethyl 2-bromo-2-methylpropionate. scispace.comnih.govjacsdirectory.com This versatility allows chemists to incorporate the core 2-methyl-2-phenoxypropanoic acid moiety into larger, more complex molecular architectures.

Table 1: Classification as a Synthetic Building Block

| Category | Description |

|---|---|

| Carboxylic Acids | The -COOH group allows for standard transformations like esterification and amidation. |

| Aryl Compounds | The nitrophenyl ring can be functionalized or modified. |

| Ethers | The ether linkage connects the aromatic and aliphatic portions of the molecule. bldpharm.com |

Precursor in the Synthesis of Complex Organic Molecules

This compound serves as a valuable precursor for creating more intricate molecules, particularly those with potential biological activity. For instance, the isomeric compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, is identified as a bioisostere of clofibric acid and has been synthesized and studied for its potential antidyslipidemic (lipid-modifying) activity. scispace.comnih.govresearchgate.net This highlights the role of the nitrophenoxypropanoic acid framework as a key starting material for pharmacologically relevant agents.

The broader family of 2-methyl-2-phenoxypropanoic acid derivatives is a cornerstone in the synthesis of various pharmaceuticals. jacsdirectory.com For example, related 2-methyl-2'-phenylpropionic acid structures are precursors to compounds with antihistamine activity. google.com The presence of the reactive nitro group and the carboxylic acid handle on this compound provides synthetic chemists with the tools to build complex molecular targets.

Role in the Development of Chemically Caged Compounds (based on related nitrophenyl systems)

The ortho-nitrophenyl group is a well-established photoremovable protecting group, often referred to as a "caging" group. jove.comutdallas.edu Caged compounds are synthetic molecules that are biologically inert until they are exposed to light, typically UV light. nih.gov Upon irradiation, the ortho-nitrobenzyl moiety undergoes a photochemical reaction that cleaves the bond connecting it to a molecule of interest, releasing the active substance in a spatiotemporally controlled manner. utdallas.edunih.gov

While direct studies on this compound as a caging group are not detailed, its core structure is highly relevant. The 1-(2-nitrophenyl)ethyl (NPE) group, a classic caging moiety, is used to mask the function of biologically important molecules like ATP. jove.com The 2-nitrophenoxy structure in the title compound is analogous to these systems. The carboxylic acid of this compound could be attached to a hydroxyl or amino group of a bioactive molecule. Subsequent photolysis would cleave the ether bond, releasing the active molecule and a byproduct derived from the nitrophenyl structure. This technology is crucial for studying fast biological processes in cell biology. jove.comresearchgate.net

Table 2: Common Photoremovable Protecting Groups Related to the 2-Nitrophenyl Structure

| Caging Group | Typical Application | Reference |

|---|---|---|

| 2-Nitrobenzyl | Masking of various functional groups in biologically relevant molecules. | jove.com |

| 1-(2-Nitrophenyl)ethyl (NPE) | Caging of ATP to create "caged ATP" for controlled release. jove.com | jove.com |

Derivatization for Structure-Reactivity Relationship Studies

The study of how a molecule's chemical structure affects its reactivity or biological activity is a cornerstone of medicinal and materials chemistry. The nitrophenoxypropanoic acid framework is well-suited for such investigations. For example, the crystal structure of the related 2-Methyl-2-(4-nitrophenoxy)propanoic acid was determined to better understand the electronic and steric requirements for its potential antihyperlipidemic activity, a clear example of a structure-activity relationship (SAR) study. nih.govresearchgate.net

By systematically modifying the structure of this compound—for instance, by altering the substituents on the phenyl ring, changing the nature of the carboxylic acid derivative, or modifying the aliphatic chain—researchers can probe how these changes influence its properties. Such studies are essential for optimizing a lead compound for a specific application, whether in pharmacology or materials science. The synthesis of various phenoxypropionate derivatives with different substitutions allows for the exploration of these relationships to develop compounds with enhanced or specific biological activities. jacsdirectory.comresearchgate.net

Potential in Agrochemical Synthesis as an Intermediate

The phenoxypropanoic acid chemical family is significant in the agrochemical industry. A well-known example is Mecoprop, or 2-(4-chloro-2-methylphenoxy)propanoic acid, which is a widely used herbicide for controlling broad-leaved weeds. nih.gov The structural similarity of this compound to this class of herbicides, known as aryloxyphenoxypropionates (APPs), suggests its potential as an intermediate in the synthesis of new agrochemicals. researchgate.netjocpr.com

The para-isomer of the title compound, 2-Methyl-2-(4-nitrophenoxy)propanoic acid, has been noted for its potential application as a herbicide or insecticide. ontosight.ai APPs typically function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses, a vital enzyme in fatty acid biosynthesis. researchgate.net By using this compound as a starting material, chemists can synthesize novel APP derivatives, potentially leading to the discovery of new herbicides with improved efficacy, selectivity, or environmental profiles.

Emerging Research Avenues and Methodological Advancements for 2 Methyl 2 2 Nitrophenoxy Propanoic Acid

Development of Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure 2-Methyl-2-(2-nitrophenoxy)propanoic acid is a critical area of research, as the biological and material properties of chiral molecules are often enantiomer-dependent. Current research is moving beyond classical resolution techniques towards more elegant and efficient stereoselective strategies.

One promising approach involves the use of chiral auxiliaries. In this methodology, a chiral molecule is temporarily incorporated into the structure to direct the stereochemical outcome of a key reaction step, after which it is cleaved to yield the desired enantiomer. For related 2-aryl-2-hydroxybutanoic acids, menthyl chiral auxiliaries have been successfully employed to achieve stereoselective synthesis. researchgate.net A similar strategy could be adapted for this compound.

Another powerful technique is kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for their separation. For instance, the kinetic resolution of racemic 2-aryloxypropanoic acids has been effectively achieved through enantioselective esterification using a chiral acyl-transfer catalyst. elsevierpure.com This method could potentially be applied to resolve racemic this compound.

Furthermore, microbial-mediated chiral inversion presents an intriguing biological route. Certain microorganisms have demonstrated the ability to selectively invert one enantiomer of a 2-arylpropionic acid to the other, offering a potential pathway to deracemize mixtures. researchgate.net

| Synthetic Strategy | Description | Potential Application to Target Compound |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to guide the stereochemistry of a reaction. | Attachment of a chiral auxiliary to the carboxylic acid to direct a stereoselective reaction at the alpha-carbon. |

| Kinetic Resolution | One enantiomer of a racemate reacts faster with a chiral catalyst, allowing for separation. | Enantioselective esterification or amidation of the racemic acid to separate the enantiomers. |

| Microbial Chiral Inversion | Use of microorganisms to selectively convert one enantiomer to the other. | Screening of microbial cultures for the ability to invert one enantiomer of this compound. |

Exploration of Photochemical and Electrochemical Transformations

The nitroaromatic group in this compound is a versatile functional handle for photochemical and electrochemical manipulations, opening avenues for novel reaction pathways and material applications.

Photochemical Transformations: Ortho-nitroaromatic compounds are known to exhibit unique photochemical reactivity. Upon irradiation, compounds containing an ortho-nitrobenzyl moiety can undergo intramolecular hydrogen atom transfer, leading to the formation of a nitroso species. psu.eduresearchgate.netdtic.mil This photo-induced transformation is of significant interest for applications in photolabile protecting groups and the controlled release of molecules. For this compound, UV irradiation could potentially trigger an intramolecular reaction, leading to novel molecular structures. The presence of the ether linkage and the propanoic acid moiety could influence the reaction pathway and the stability of the resulting photoproducts. rsc.orgacs.org

Electrochemical Transformations: The electrochemical reduction of nitroaromatic compounds is a well-established process that can be finely controlled to yield a variety of products. dtic.milacs.org Depending on the reaction conditions such as pH, electrode material, and applied potential, the nitro group can be selectively reduced to a nitroso, hydroxylamine (B1172632), or amine functionality. acs.orgnih.gov This offers a green and efficient method to synthesize a library of derivatives from a single precursor. The electrochemical conversion of the nitro group in this compound to an amino group, for example, would yield a bifunctional molecule with both an acidic and a basic center, which could have interesting properties for polymerization or as a zwitterionic material.

Integration into Responsive Chemical Systems

Stimuli-responsive materials, or "smart" materials, that change their properties in response to external triggers are at the forefront of materials science. The unique structure of this compound makes it an excellent candidate for incorporation into such systems.

The carboxylic acid group can impart pH-responsiveness. rsc.orghacettepe.edu.trresearchgate.net In a polymer matrix, the protonation and deprotonation of this group can lead to changes in solubility, swelling, or conformation. For example, a polymer containing this molecule as a pendant group could be designed to be soluble at high pH and insoluble at low pH, making it suitable for applications in drug delivery or as a smart coating.

The nitroaromatic moiety offers opportunities for creating redox-responsive systems. As discussed, the nitro group can be electrochemically or chemically reduced. This redox activity could be harnessed to trigger a change in the material's properties. For instance, a hydrogel cross-linked with a derivative of this molecule could be designed to degrade upon the reduction of the nitro group, allowing for the controlled release of an encapsulated payload. Furthermore, the potential for this molecule to interact with reactive oxygen species (ROS) could be explored for the development of ROS-responsive polymers for biomedical applications. nih.gov

Advanced In-Situ Spectroscopic Monitoring of Reactions

To fully understand and optimize the synthesis and transformations of this compound, advanced in-situ spectroscopic techniques are invaluable. Techniques like ReactIR (in-situ Fourier Transform Infrared spectroscopy) allow for the real-time monitoring of reaction kinetics and mechanisms without the need for sampling. mt.comnih.govyoutube.comrsc.orgresearchgate.net

By inserting a probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked as the reaction progresses. This provides a wealth of data that can be used to:

Determine reaction kinetics: By monitoring the rate of disappearance of reactants and the appearance of products, a detailed kinetic model of the reaction can be developed.

Identify reaction intermediates: Transient species that may not be observable by traditional offline analysis can be detected, providing crucial insights into the reaction mechanism.

Optimize reaction conditions: The effect of variables such as temperature, pressure, and catalyst loading can be rapidly assessed, allowing for the efficient optimization of the reaction.

For the synthesis of this compound, in-situ FTIR could be used to monitor the progress of the etherification reaction, ensuring complete conversion and minimizing side product formation. Similarly, for its photochemical and electrochemical transformations, this technique would be instrumental in elucidating the complex reaction pathways involved.

Computational Design of Novel Derivatives with Tuned Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for the rational design of molecules with desired properties. jksus.orgnih.govajpchem.org By performing in silico studies, the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives can be predicted before their synthesis is attempted in the laboratory.

Computational methods can be employed to:

Predict reactivity: Global reactivity descriptors such as HOMO-LUMO energy gaps, chemical hardness, and electrophilicity can be calculated to predict how a molecule will behave in a chemical reaction.

Elucidate reaction mechanisms: The transition states and energy barriers of potential reaction pathways can be calculated, providing a detailed understanding of the reaction mechanism.

Design novel derivatives: The effect of adding different substituents to the aromatic ring or modifying the propanoic acid side chain can be systematically investigated to tune the molecule's properties for a specific application. For example, the introduction of electron-donating or electron-withdrawing groups can alter the reduction potential of the nitro group or the pKa of the carboxylic acid. jksus.org

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and energy. | HOMO-LUMO gap, chemical hardness, electrophilicity, reaction energies, transition state structures. |

| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Conformational preferences, solvent effects, interactions with other molecules. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or chemical reactivity. | Prediction of the properties of new derivatives based on the properties of known compounds. |

By integrating these advanced research avenues, the scientific community can continue to unlock the novel properties and applications of this compound and its derivatives, paving the way for innovations in materials science, organic synthesis, and beyond.

Q & A

Q. How can researchers mitigate batch-to-batch variability in industrial-scale synthesis?

- Process Optimization : Implement continuous flow reactors for consistent mixing and temperature control. Monitor reaction progress with inline PAT (Process Analytical Technology) tools like Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。